molecular formula C17H16N2O3 B2984779 N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946226-66-0

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2984779
CAS No.: 946226-66-0
M. Wt: 296.326
InChI Key: MZBNJQRKDGEZOX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide: is a synthetic organic compound that features a furan ring, a tolyl group, and an isoxazole ring

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction.

    Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form the corresponding amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

    Oxidation: Furan-2-carboxylic acid.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(furan-2-ylmethyl)-2-(5-(m-tolyl)isoxazol-3-yl)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

N-(furan-2-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of the para-tolyl group, in particular, may impart distinct electronic and steric effects compared to other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-6-13(7-5-12)16-9-14(19-22-16)10-17(20)18-11-15-3-2-8-21-15/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNJQRKDGEZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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